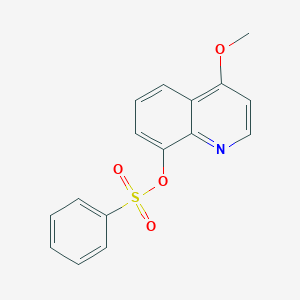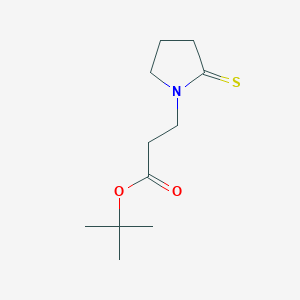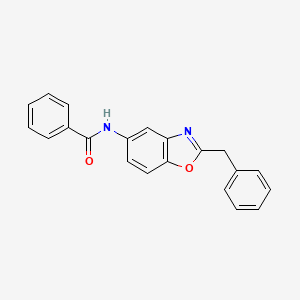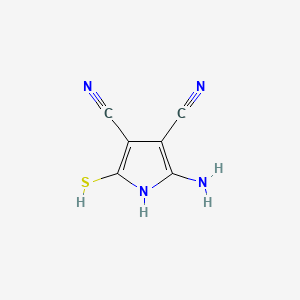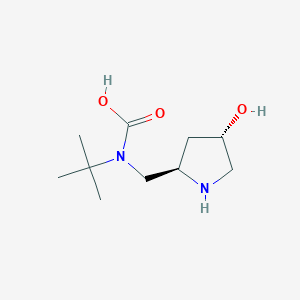
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypyrrolidine ring, and a carbamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of di-tert-butyl dicarbonate with the corresponding amine to form the Boc-protected amine . This reaction is usually carried out in the presence of a base such as triethylamine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of stable intermediates. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid include other Boc-protected amines and hydroxypyrrolidine derivatives . These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl-[[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamic acid |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)12(9(14)15)6-7-4-8(13)5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Clave InChI |
RJVDBYALECNQFP-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)N(C[C@H]1C[C@@H](CN1)O)C(=O)O |
SMILES canónico |
CC(C)(C)N(CC1CC(CN1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


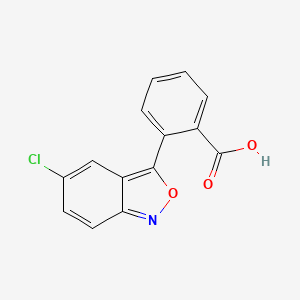
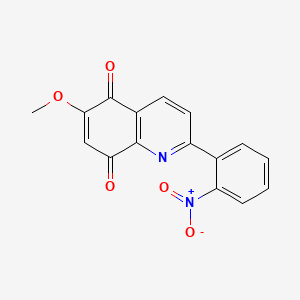
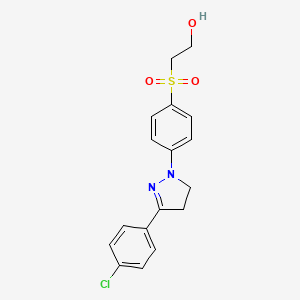

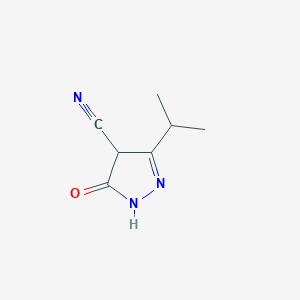
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
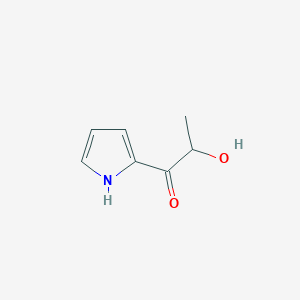
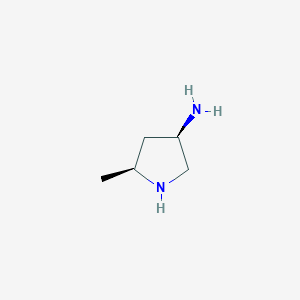
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)
